1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 1-(phenylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cbz-3-isopropylpiperidine-3-carboxylic Acid, also known by its IUPAC name 1-[(benzyloxy)carbonyl]-3-isopropyl-3-piperidinecarboxylic acid, is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . This compound is characterized by its solid physical form and is typically stored at room temperature .
Vorbereitungsmethoden
The synthesis of 1-Cbz-3-isopropylpiperidine-3-carboxylic Acid involves several stepsThe final step involves the carboxylation of the 3-position to form the carboxylic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
1-Cbz-3-isopropylpiperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Cbz group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Cbz-3-isopropylpiperidine-3-carboxylic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Wirkmechanismus
The mechanism of action of 1-Cbz-3-isopropylpiperidine-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Cbz-3-isopropylpiperidine-3-carboxylic Acid can be compared with other similar compounds, such as:
1-Cbz-3-methylpiperidine-3-carboxylic Acid: Similar structure but with a methyl group instead of an isopropyl group.
1-Cbz-3-ethylpiperidine-3-carboxylic Acid: Similar structure but with an ethyl group instead of an isopropyl group.
1-Cbz-3-phenylpiperidine-3-carboxylic Acid: Similar structure but with a phenyl group instead of an isopropyl group. The uniqueness of 1-Cbz-3-isopropylpiperidine-3-carboxylic Acid lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C17H22NO4- |
---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
1-phenylmethoxycarbonyl-3-propan-2-ylpiperidine-3-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-13(2)17(15(19)20)9-6-10-18(12-17)16(21)22-11-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,19,20)/p-1 |
InChI-Schlüssel |
ROKHTTSAFVQJAT-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.